molecular formula C10H4Cl8O B150180 Oxychlordane CAS No. 27304-13-8

Oxychlordane

Cat. No.: B150180
CAS No.: 27304-13-8
M. Wt: 423.7 g/mol
InChI Key: VWGNQYSIWFHEQU-MNMGQSMJSA-N
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Properties

CAS No.

27304-13-8

Molecular Formula

C10H4Cl8O

Molecular Weight

423.7 g/mol

IUPAC Name

(1R,2S,7S,8R)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene

InChI

InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2-,3?,6?,7+,8+,9?/m0/s1

InChI Key

VWGNQYSIWFHEQU-MNMGQSMJSA-N

Isomeric SMILES

[C@H]12[C@@H](C(C3(C1O3)Cl)Cl)[C@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl

SMILES

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl

boiling_point

353.0 °C

melting_point

144.0 °C

155681-23-5
27304-13-8

physical_description

White solid;  [MSDSonline]

Pictograms

Irritant

Synonyms

(1aα,1bβ,2α,5α,5aβ,6β,6aα)-2,3,4,5,6,6a,7,7-Octachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene;  (±)-Oxychlordane;  Octachlor Epoxide;  Oxychlordan

vapor_pressure

0.0000069 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxychlordane
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Oxychlordane
Customer
Q & A

Q1: What is oxychlordane?

A1: this compound is a persistent organic pollutant and a major metabolite of chlordane, a previously widely used insecticide. Despite the ban on chlordane in many countries, this compound persists in the environment and continues to be detected in various environmental matrices and human tissues, raising concerns about its potential long-term health effects. [, , , , , , , , , ]

Q2: What are the key structural characteristics of this compound?

A2: this compound is a chlorinated cyclodiene compound. Its molecular formula is C10H4Cl8O, and its molecular weight is 409.8 g/mol. The structure of this compound has been elucidated through chemical and spectroscopic evidence, confirming its identity as 1-exo-2-endo-4,5,6,7,8,8-octachloro-2,3-exo-epoxy-2,3,3a,4,7,7a-hexahydro-4,7-methanoindene. []

Q3: Why is this compound considered a persistent organic pollutant?

A3: this compound is highly resistant to environmental degradation due to its chemical stability. This persistence allows it to bioaccumulate in the environment and biomagnify through food webs, leading to higher concentrations in top predators, including humans. [, , , , , , , ]

Q4: What are the potential health effects of this compound exposure in humans?

A4: Although more research is needed, studies have linked this compound exposure to various adverse health outcomes in humans, including:

  • Metabolic Syndrome: A study using data from the National Health and Nutrition Examination Survey (NHANES) found a significant association between plasma this compound concentration and increased risk of metabolic syndrome and its individual components. []
  • Telomere Shortening: Research suggests that this compound exposure may accelerate aging by predicting telomere length and shortening in older adults. []
  • Type 2 Diabetes: Elevated this compound levels have been associated with a higher risk of type 2 diabetes, particularly among overweight individuals, according to a study on the Helsinki Birth Cohort. []
  • Prostate Cancer: A pilot study found an association between serum this compound levels and an increased risk of prostate cancer, although further research is necessary to confirm this finding. []
  • Liver Cancer: Studies suggest a potential association between exposure to this compound and an increased risk of primary liver cancer, although findings are not entirely consistent and require further investigation. []
  • Atherosclerosis: Research indicates a possible link between serum trans-nonachlor (a chlordane component metabolized to this compound) levels and atherosclerosis, suggesting a potential role of environmental factors in this condition. []
  • Breast Cancer: While some studies have suggested a link between organochlorine compounds and breast cancer, research specifically investigating this compound and breast cancer risk has not found a significant association. []

Q5: How does this compound compare to other chlordane components in terms of toxicity?

A5: Research in rats indicates that trans-nonachlor, another major component of technical chlordane and a precursor to this compound, exhibits greater toxicity compared to both cis-nonachlor and technical chlordane itself. The approximate toxicity ranking, from most to least toxic, is suggested to be: trans-nonachlor > technical chlordane > cis-nonachlor. []

Q6: How is this compound metabolized?

A6: this compound is primarily formed as a metabolite of both cis- and trans-chlordane. Research shows that the metabolism of these chlordane isomers to this compound is enantioselective and influenced by the specific cytochrome P450 (CYP) enzymes involved. The extent and direction of enantiomeric enrichment can vary depending on the specific CYP isoforms induced. []

Q7: How is this compound monitored in the environment?

A7: Various analytical methods are employed to monitor this compound in environmental and biological samples. These often involve gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS). [, , , , ]

Q8: What are the major sources of this compound exposure today?

A8: Although chlordane is banned in many countries, this compound exposure can still occur through:

  • Environmental Persistence: this compound persists in soil and sediment, acting as a long-term source of exposure. [, ]
  • Food Chain Biomagnification: this compound biomagnifies through the food chain, leading to higher levels in fatty foods like fish and dairy products. [, , , , , ]
  • Indoor Air Contamination: Homes treated with chlordane in the past can still contain residual this compound in indoor air and dust. []

Q9: What are the research gaps and future directions in understanding this compound?

A9: Despite growing research, key areas requiring further investigation include:

  • Long-Term Health Effects: More research is needed to fully elucidate the long-term health consequences of chronic, low-dose this compound exposure in humans. [, , , , ]
  • Mechanisms of Action: A better understanding of the specific mechanisms by which this compound contributes to various diseases is crucial for developing targeted interventions and prevention strategies. [, , , ]
  • Exposure Assessment: Improved methods for accurately assessing this compound exposure in diverse populations are needed for effective risk assessment and public health interventions. [, ]
  • Remediation Strategies: Research into effective remediation strategies for contaminated sites is essential for minimizing continued exposure. []

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